molecular formula C18H18N2O7S B1586278 8-Quinolinol hemisulfate CAS No. 207386-91-2

8-Quinolinol hemisulfate

Cat. No.: B1586278
CAS No.: 207386-91-2
M. Wt: 406.4 g/mol
InChI Key: BNCXJZDIJIVJJO-UHFFFAOYSA-N
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Description

It is a colorless solid that forms a chelating agent when it loses a proton and reacts with metal ions . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 8-Quinolinol Hemisulfate is the DNA synthesis process in cells . It interferes with the enzymes involved in this process, thereby inhibiting DNA synthesis .

Mode of Action

This compound interacts with its targets by inhibiting the enzymes that are crucial for DNA synthesis . This interaction results in the disruption of DNA synthesis, which can lead to cell death, especially in rapidly dividing cells such as cancer cells .

Biochemical Pathways

This compound affects the DNA synthesis pathway . By inhibiting the enzymes involved in this pathway, it disrupts the normal functioning of the cells. The downstream effects of this disruption can include cell cycle arrest, apoptosis, and ultimately cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cells that are rapidly dividing . In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with this compound and alter its effectiveness

Biochemical Analysis

Biochemical Properties

8-Quinolinol hemisulfate is known to interfere with DNA synthesis and inhibit certain enzymes . It is a potential copper ligand and has been tested as an effective proteasome inhibitor . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit DNA synthesis and certain enzymes can lead to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a potential copper ligand and proteasome inhibitor also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, but specific effects on metabolic flux or metabolite levels are not clearly defined .

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are not clearly defined .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Quinolinol hemisulfate can be synthesized through several methods. One common method involves the reaction of 8-hydroxyquinoline with sulfuric acid, resulting in the formation of the hemisulfate salt. The reaction typically requires controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroquinoline compounds, and substituted quinolines. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Properties

IUPAC Name

quinolin-8-ol;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXJZDIJIVJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369105
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207386-91-2
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline sulfate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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